molecular formula C9H8N2OS B11902375 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime

Cat. No.: B11902375
M. Wt: 192.24 g/mol
InChI Key: AXFOQLNYKPITQM-WDZFZDKYSA-N
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Description

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime typically involves the reaction of thieno[2,3-b]pyridine derivatives with ethanone oxime. One common method includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of bases and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific oxime group, which imparts distinct chemical and biological properties compared to other thienopyridine derivatives.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(NZ)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3/b11-6-

InChI Key

AXFOQLNYKPITQM-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/O)/C1=CN=C2C(=C1)C=CS2

Canonical SMILES

CC(=NO)C1=CN=C2C(=C1)C=CS2

Origin of Product

United States

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